molecular formula C16H14Cl2FN3O B12627897 [4-(3,5-Dichlorophenyl)piperazin-1-yl](2-fluoropyridin-3-yl)methanone CAS No. 921230-74-2

[4-(3,5-Dichlorophenyl)piperazin-1-yl](2-fluoropyridin-3-yl)methanone

Cat. No.: B12627897
CAS No.: 921230-74-2
M. Wt: 354.2 g/mol
InChI Key: ZMJQFUZTTLFZCV-UHFFFAOYSA-N
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Description

4-(3,5-Dichlorophenyl)piperazin-1-ylmethanone is a complex organic compound that features a piperazine ring substituted with a dichlorophenyl group and a fluoropyridinyl methanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-Dichlorophenyl)piperazin-1-ylmethanone typically involves multiple steps, starting with the preparation of the piperazine ring and subsequent substitution reactions to introduce the dichlorophenyl and fluoropyridinyl groups. Common reagents used in these reactions include chlorinating agents, fluorinating agents, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

4-(3,5-Dichlorophenyl)piperazin-1-ylmethanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoropyridinyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 4-(3,5-Dichlorophenyl)piperazin-1-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential interactions with biological targets, such as enzymes or receptors. It may serve as a lead compound for the development of new pharmaceuticals.

Medicine

In medicine, 4-(3,5-Dichlorophenyl)piperazin-1-ylmethanone is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 4-(3,5-Dichlorophenyl)piperazin-1-ylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3,5-Dichlorophenyl)piperazin-1-ylmethanone
  • 4-(3,5-Dichlorophenyl)piperazin-1-ylmethanone
  • 4-(3,5-Dichlorophenyl)piperazin-1-ylmethanone

Uniqueness

Compared to similar compounds, 4-(3,5-Dichlorophenyl)piperazin-1-ylmethanone is unique due to the presence of the fluorine atom in the pyridinyl group. This fluorine atom can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, making it distinct from its analogs.

Properties

CAS No.

921230-74-2

Molecular Formula

C16H14Cl2FN3O

Molecular Weight

354.2 g/mol

IUPAC Name

[4-(3,5-dichlorophenyl)piperazin-1-yl]-(2-fluoropyridin-3-yl)methanone

InChI

InChI=1S/C16H14Cl2FN3O/c17-11-8-12(18)10-13(9-11)21-4-6-22(7-5-21)16(23)14-2-1-3-20-15(14)19/h1-3,8-10H,4-7H2

InChI Key

ZMJQFUZTTLFZCV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC(=CC(=C2)Cl)Cl)C(=O)C3=C(N=CC=C3)F

Origin of Product

United States

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